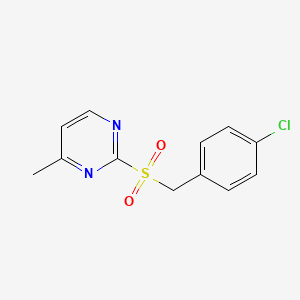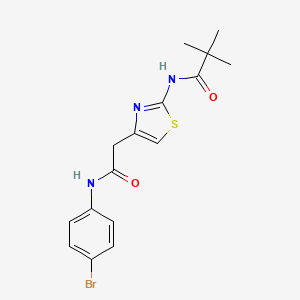
1-(2-Phenylpropan-2-yl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-Phenylpropan-2-yl)cyclohexane-1-carboxylic acid" is a structurally complex molecule that may be related to various research areas, including medicinal chemistry, organic synthesis, and chemical biology. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their chemical properties, synthesis, and potential biological activities.
Synthesis Analysis
The synthesis of structurally related cyclohexane carboxylic acids is described in several papers. For instance, the synthesis of 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids is reported to involve potent in vitro inhibition of the human classical complement pathway . Similarly, the synthesis of a hypolipaemic agent, 1,1-bis[4-(1-carboxy-1-methylpropoxy)phenyl]cyclohexane, labeled with carbon-14, is detailed for metabolic studies . These syntheses involve multi-step reactions and provide a basis for understanding the synthetic routes that could be applied to the target compound.
Molecular Structure Analysis
The molecular structure and conformation of cyclohexane carboxylic acids and their derivatives are crucial for their biological activity. For example, the structure of 1-phenyl-2-methylcyclopropene-3-carboxylic acid and cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid has been determined by X-ray methods, revealing the conformation of the carboxyl group and its interactions with adjacent groups . These findings can be extrapolated to predict the molecular conformation of "1-(2-Phenylpropan-2-yl)cyclohexane-1-carboxylic acid" and its potential interactions.
Chemical Reactions Analysis
The chemical reactivity of cyclohexane carboxylic acid derivatives is explored in several studies. For instance, the one-electron oxidation of related compounds has been studied, showing the influence of structural effects and pH on side-chain fragmentation reactivity . Additionally, photocyclization reactions of substituted propenoic acids have been investigated, leading to various cyclic products . These studies provide insights into the types of chemical reactions that the target compound may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane carboxylic acid derivatives are discussed in the context of their potential as drug candidates. The novel isostere for the carboxylic acid functional group, cyclopentane-1,3-dione, is shown to have properties similar to carboxylic acids, which could be relevant for the target compound's properties . Furthermore, the use of 1-amino-2-phenyl-1-cyclohexanecarboxylic acids as chiral auxiliaries in asymmetric Diels-Alder reactions indicates the importance of stereochemistry in the physical properties of these compounds .
Aplicaciones Científicas De Investigación
Environmental Biomonitoring
1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) is utilized in environmental biomonitoring studies. It is identified as a plasticizer replacing phthalates such as DEHP and DINP. The detection of DINCH metabolites in human urine samples suggests its application in assessing environmental exposure levels to these compounds, indicating their widespread use and potential human exposure (Silva et al., 2013).
Organic Synthesis and Catalysis
The compound finds application in organic synthesis, particularly in reactions involving the carboxylation of benzylic and aliphatic C-H bonds with CO2. This is significant for creating phenylacetic acid derivatives and cyclohexanecarboxylic acid from hydrocarbons, presenting a direct method for obtaining carboxylic acids with a one-carbon extension (Ishida et al., 2019).
Supramolecular Chemistry
Cyclohexane-1,3cis,5cis-tricarboxylic acid (CTA), a related compound, demonstrates utility in forming supramolecular architectures with organic bases. These include the creation of various acid motifs, identifying its application in the design of complex molecular structures (Shan et al., 2003).
Polymer Chemistry
In polymer chemistry, derivatives of cyclohexanone, closely related to the chemical structure of interest, are utilized in the synthesis and ring-opening polymerization of functional cyclic esters. This process is critical for designing hydrophilic aliphatic polyesters, showcasing the compound's relevance in material science and polymer development (Trollsås et al., 2000).
Catalysis and Green Chemistry
The compound is also significant in the field of catalysis and green chemistry, where it is used in the development of efficient catalytic systems for the hydrocarboxylation of cyclohexane to carboxylic acid. This represents an important application in the synthesis of industrial chemicals and intermediates under mild conditions and with high selectivity (Paul et al., 2016).
Propiedades
IUPAC Name |
1-(2-phenylpropan-2-yl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-15(2,13-9-5-3-6-10-13)16(14(17)18)11-7-4-8-12-16/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCXQHLOOIKEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2(CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylpropan-2-yl)cyclohexane-1-carboxylic acid | |
CAS RN |
2228515-10-2 |
Source


|
| Record name | 1-(2-phenylpropan-2-yl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate](/img/structure/B2538828.png)

![Tert-butyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2538830.png)

![1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2538835.png)
![Methyl 4-({[4-(cyclopropylsulfamoyl)phenyl]carbonyl}amino)-2-methylquinoline-6-carboxylate](/img/structure/B2538838.png)
![(2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2538839.png)





![N-[[4-(3,4-dichlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2538846.png)
